Cas no 113366-52-2 (4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid)

4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring an oxazole core substituted with a methyl group at the 4-position and a propyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its oxazole ring structure imparts stability and potential for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The carboxylic acid moiety enhances its reactivity, enabling coupling reactions or derivatization for targeted applications. Its well-defined structure and purity ensure reproducibility in synthetic workflows, supporting its use in medicinal chemistry and material science.
4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid structure
113366-52-2 structure
Product Name:4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid
CAS No:113366-52-2
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD21234541
CID:3322044
PubChem ID:13835299
Update Time:2025-10-24

4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-OXAZOLECARBOXYLIC ACID, 4-METHYL-2-PROPYL-
    • 4-methyl-2-propyl-1,3-oxazole-5-carboxylic acid
    • CS-0239926
    • 113366-52-2
    • NEA36652
    • 4-methyl-2-propyl-1,3-oxazole-5-carboxylicacid
    • AKOS014774826
    • 4-Methyl-2-propyl-5-oxazolecarboxylic acid
    • EN300-221089
    • DTXSID901266587
    • 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid
    • MDL: MFCD21234541
    • Inchi: 1S/C8H11NO3/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11)
    • InChI Key: YGEZHIXGWRVVLY-UHFFFAOYSA-N
    • SMILES: O1C(C(O)=O)=C(C)N=C1CCC

Computed Properties

  • Exact Mass: 169.07389321Da
  • Monoisotopic Mass: 169.07389321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.3Ų

4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid Security Information

4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid Pricemore >>

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Additional information on 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid

Recent Advances in the Study of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid (CAS: 113366-52-2)

The compound 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid (CAS: 113366-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. This oxazole derivative is known for its unique structural properties, which make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the production of various pharmacologically active compounds, particularly those targeting inflammatory and metabolic disorders.

One of the most notable advancements in the study of this compound is its application in the synthesis of small-molecule inhibitors. Researchers have successfully utilized 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid as a building block for the development of inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of potent cyclooxygenase-2 (COX-2) inhibitors, which exhibit reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its role in anti-inflammatory drug development, recent investigations have highlighted the compound's potential in metabolic disorder therapeutics. A study conducted by a team at the University of Cambridge revealed that derivatives of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid could modulate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of glucose and lipid metabolism. This finding opens new avenues for the treatment of type 2 diabetes and obesity, with preliminary in vivo studies showing promising results in animal models.

The synthetic pathways for 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid have also been optimized in recent years, leading to improved yields and scalability. A 2022 report in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which reduces the reliance on hazardous reagents and minimizes environmental impact. This advancement is particularly significant for industrial-scale production, ensuring a sustainable supply for further research and development.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical testing. However, the growing body of research underscores the compound's versatility and potential as a cornerstone in the design of next-generation therapeutics.

In conclusion, 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic Acid (CAS: 113366-52-2) continues to be a focal point in chemical biology and pharmaceutical research. Its applications in anti-inflammatory and metabolic disorder therapeutics, coupled with advancements in synthetic methodologies, position it as a valuable tool for drug discovery. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential, paving the way for innovative treatments in the years to come.

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